molecular formula C19H32N4O2 B5646565 4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1-piperidinylmethyl)-1,4-oxazepane

4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1-piperidinylmethyl)-1,4-oxazepane

Cat. No. B5646565
M. Wt: 348.5 g/mol
InChI Key: XJRMMEHQXRBQIU-UHFFFAOYSA-N
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Description

The compound 4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1-piperidinylmethyl)-1,4-oxazepane belongs to a class of chemicals known for their complex structure and potential for diverse applications in chemistry and pharmaceuticals. The structure includes moieties like pyrazole and oxazepane, which are significant in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves ring-opening followed by ring closure reactions, starting from key precursors like pyrazole derivatives. The processes include various steps such as reaction with amines, aldehydes, or ketones under specific conditions to form the desired scaffold. For instance, compounds like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine were synthesized from pyrazole precursors through specific synthesis routes (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure is typically confirmed through spectral analysis and computational studies. Techniques such as NMR, IR, and X-ray crystallography are employed to determine the structure. Density Functional Theory (DFT) calculations can also provide insights into the electronic structure and molecular geometry (Halim & Ibrahim, 2022).

properties

IUPAC Name

(3-methyl-1-propylpyrazol-4-yl)-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O2/c1-3-8-23-15-18(16(2)20-23)19(24)22-11-7-12-25-17(14-22)13-21-9-5-4-6-10-21/h15,17H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRMMEHQXRBQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)N2CCCOC(C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1-piperidinylmethyl)-1,4-oxazepane

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